molecular formula C13H7Br2N3O2 B12939755 6,8-Dibromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine CAS No. 61982-62-5

6,8-Dibromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine

Cat. No.: B12939755
CAS No.: 61982-62-5
M. Wt: 397.02 g/mol
InChI Key: DDVBTHLHYURRQX-UHFFFAOYSA-N
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Description

6,8-Dibromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential applications in medicinal chemistry. The presence of bromine and nitro groups in the structure enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by bromination and nitration reactions. One common method involves the use of 2-aminopyridine, 4-nitrobenzaldehyde, and bromine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent functionalization. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, are often employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

    Cyclization: Acidic or basic conditions, depending on the desired product.

Major Products Formed

    Reduction: 6,8-Diamino-2-(4-nitrophenyl)imidazo[1,2-a]pyridine.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.

    Cyclization: Fused heterocyclic compounds with potential biological activity.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored as a potential lead compound for the development of new drugs targeting infectious diseases and cancer.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and nitro groups enhances its binding affinity and selectivity towards these targets. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to the disruption of essential biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,7-Dimethylimidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.

    Imidazo[1,2-a]pyridine-6-carbohydrazide: Exhibits anti-inflammatory and antiviral properties.

    Imidazo[1,2-a]pyrimidine: Used in the development of anticancer and anti-ulcer drugs.

Uniqueness

6,8-Dibromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine is unique due to the presence of both bromine and nitro groups, which enhance its reactivity and potential for diverse chemical transformations. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds with enhanced biological activity.

Biological Activity

6,8-Dibromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. With the molecular formula C13H7Br2N3O2 and a molecular weight of 397.02 g/mol, this compound features a unique arrangement of bromine atoms and a nitro group attached to a phenyl ring, which significantly influences its reactivity and interactions with biological targets.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

PropertyValue
Molecular FormulaC13H7Br2N3O2
Molecular Weight397.02 g/mol
CAS Number61982-62-5
LogP4.9577
Polar Surface Area (PSA)63.12 Ų

This structural composition contributes to its biological activity, particularly in the context of medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Its structural features facilitate significant interactions with enzymes and receptors involved in microbial growth and proliferation. The presence of bromine and nitro groups enhances its binding affinity to biological targets, potentially leading to the inhibition of key enzymes necessary for pathogen survival.

Antiviral Activity

In addition to antimicrobial effects, this compound has been investigated for its antiviral properties. Studies suggest that it may inhibit specific viral enzymes, thus disrupting the viral life cycle and providing a potential therapeutic avenue for treating viral infections.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound can form covalent bonds with active sites on enzymes, leading to their inhibition. This is particularly relevant in the context of enzymes involved in metabolic pathways critical for both microbial and cancer cell survival.
  • Binding Affinity : The unique arrangement of functional groups enhances its ability to bind effectively to target sites within cells, disrupting normal cellular functions .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of imidazo[1,2-a]pyridine displayed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 μg/mL .
  • Antiviral Activity : Another investigation focused on the antiviral potential of similar compounds against specific viral targets, showing promising results in vitro that warrant further exploration in vivo .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Differences
6-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridineC13H8BrN3O2Contains only one bromine atom
6,8-Dichloro-2-(4-nitrophenyl)imidazo[1,2-a]pyridineC13H7Cl2N3O2Contains chlorine instead of bromine
6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridineC14H10N3O2Substituted with a methyl group

These comparisons illustrate how variations in substitution patterns can influence biological activity.

Properties

CAS No.

61982-62-5

Molecular Formula

C13H7Br2N3O2

Molecular Weight

397.02 g/mol

IUPAC Name

6,8-dibromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H7Br2N3O2/c14-9-5-11(15)13-16-12(7-17(13)6-9)8-1-3-10(4-2-8)18(19)20/h1-7H

InChI Key

DDVBTHLHYURRQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=C(C3=N2)Br)Br)[N+](=O)[O-]

Origin of Product

United States

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